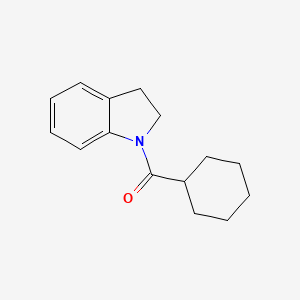

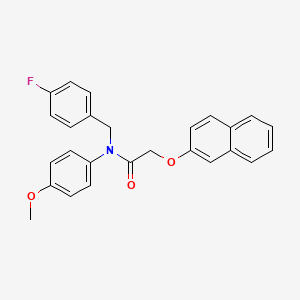

![molecular formula C18H15N5O3 B5542007 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine, also known as BPTA, is a chemical compound that has been widely studied for its potential use in scientific research. BPTA has shown promise in a variety of applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine is a chemical compound involved in various synthetic pathways and demonstrating diverse chemical behaviors. This compound is part of a broader class of triazine derivatives known for their role in synthetic organic chemistry, including the formation of antimicrobial agents and facilitating condensation reactions.

Antimicrobial Activity Synthesis : Triazine derivatives have been synthesized for antimicrobial activities. For instance, novel 1,2,4-triazole derivatives exhibit good or moderate antimicrobial activities against various microorganisms, highlighting the potential of triazine compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Condensing Agent in Amide and Ester Formation : The compound has been used as a condensing agent, facilitating the effective condensation of carboxylic acids and amines to form amides and esters. This showcases its utility in organic synthesis, particularly in creating bonds essential for constructing complex organic molecules (Kunishima et al., 1999).

Material Science and Nanotechnology

The utility of this compound extends into material science and nanotechnology, demonstrating the versatility of triazine derivatives in facilitating novel material synthesis.

- Nano-Structured Material Synthesis : Research on benzoxazine dimer complexes for metal ion interaction has led to novel methods for synthesizing nano-structured materials, such as ceria (CeO2), from thermal decomposition of metal-benzoxazine complexes. This opens new avenues in materials science for creating nano-materials with specific properties (Veranitisagul et al., 2011).

Organic Electronics and Polymer Chemistry

Triazine derivatives, including this compound, play a crucial role in the development of organic electronics and polymer chemistry through their involvement in the synthesis of polymers and organic molecules with specific electronic properties.

- Polymer Synthesis for Advanced Technologies : The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups demonstrate the role of triazine derivatives in polymer chemistry. These polymers show enhanced thermal stability and dynamic mechanical properties, highlighting the potential of triazine-based compounds in developing advanced materials for various technological applications (Qi et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c1-24-17-21-16(22-18(23-17)25-2)19-12-9-7-11(8-10-12)15-20-13-5-3-4-6-14(13)26-15/h3-10H,1-2H3,(H,19,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFJDZGMPTWWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

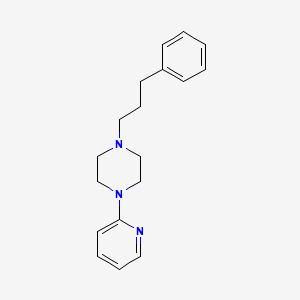

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

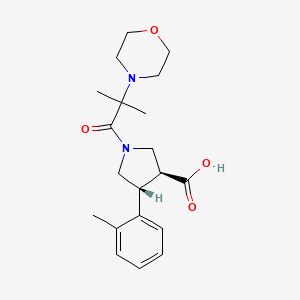

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

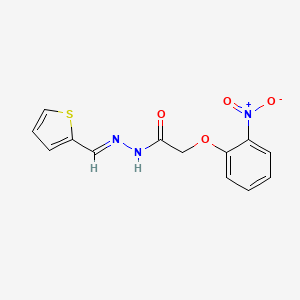

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)